
N-Nitroso-Vildagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-Vildagliptin is a derivative of Vildagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The nitroso group in this compound introduces unique chemical properties and potential biological activities that are of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-Vildagliptin typically involves the nitrosation of Vildagliptin. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) are employed for the analysis and quality control of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-Vildagliptin undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted compounds, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
N-Nitroso-Vildagliptin has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and their mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of diabetes and related metabolic disorders.
Industry: It is used in the development of analytical methods for the detection and quantification of nitrosamines in pharmaceutical products
Mecanismo De Acción
The mechanism of action of N-Nitroso-Vildagliptin involves the inhibition of dipeptidyl peptidase-4 (DPP-4), similar to Vildagliptin. By inhibiting DPP-4, it prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of these hormones, enhancing insulin secretion and improving glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitrosated derivatives of DPP-4 inhibitors and nitrosamines related to pharmaceutical compounds .
Uniqueness
N-Nitroso-Vildagliptin is unique due to its specific structure, which combines the properties of Vildagliptin with the nitroso group. This combination results in distinct chemical reactivity and potential biological activities that are not observed in other related compounds .
Propiedades
Fórmula molecular |
C17H24N4O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-N-[(5S,7R)-3-hydroxy-1-adamantyl]nitrous amide |
InChI |
InChI=1S/C17H24N4O3/c18-9-14-2-1-3-20(14)15(22)10-21(19-24)16-5-12-4-13(6-16)8-17(23,7-12)11-16/h12-14,23H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |
Clave InChI |
DILATCQXSRMNES-HHUWHTLVSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CN(C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)N=O)C#N |
SMILES canónico |
C1CC(N(C1)C(=O)CN(C23CC4CC(C2)CC(C4)(C3)O)N=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


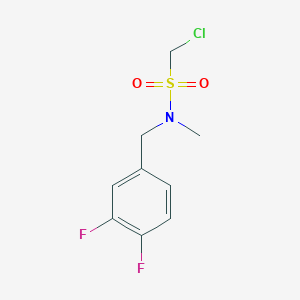
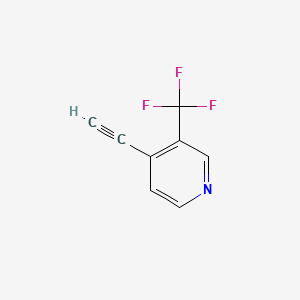
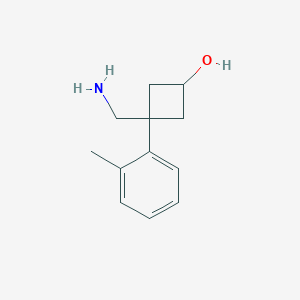
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)
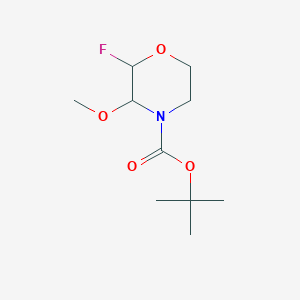
![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
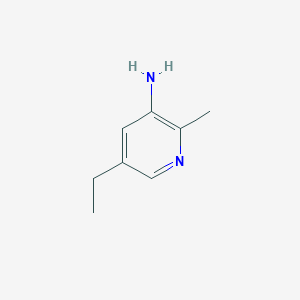
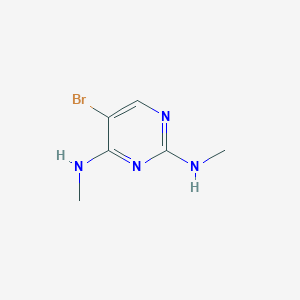
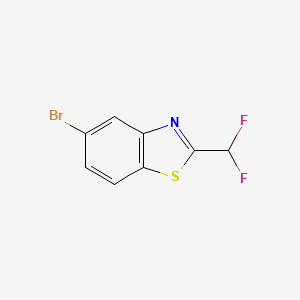
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
